molecular formula C21H30O4 B1669441 Corticosterone CAS No. 50-22-6

Corticosterone

Cat. No. B1669441
CAS RN: 50-22-6
M. Wt: 346.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-HJTSIMOOSA-N
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Description

Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . It has significant activities as a mineralocorticoid and a glucocorticoid .


Synthesis Analysis

Corticosterone is synthesized in the adrenal glands and is circulated throughout the body to perform regulatory functions in various tissues . It is produced in the cortex of the adrenal glands and is an important immunosuppressor that prevents excessive activation of the immune system .


Molecular Structure Analysis

Corticosterone belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone .


Chemical Reactions Analysis

Corticosterone has reducing properties and after oxidizing with periodic acid yields formaldehyde . It also gives a green color with maximum absorption in the range of 630–650 nm when steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 are present .


Physical And Chemical Properties Analysis

Corticosterone is a complex steroid with close chemical similarity to other steroids and occurs in low concentrations in body tissues . Its chemical formula is C21H30O4 .

Scientific Research Applications

Behavioral and Biological Effects

Corticosterone plays a significant role in influencing behavior and biological functions. Chronic administration of corticosterone in rats increases locomotor activity and affects dopamine activity, relevant for understanding psychotic reactions during chronic corticosteroid treatment (Wolkowitz, 1994).

Glucocorticoid Replacement Therapy

Corticosterone can be an alternative to cortisol for glucocorticoid replacement therapy, particularly in cases where ACTH suppression is needed without inducing adverse metabolic effects. This is due to differences in the expression of transporters that export each steroid out of cells, making corticosterone more suitable in certain clinical scenarios (Nixon et al., 2016).

Synaptic Plasticity and Hippocampal Function

Corticosterone affects synaptic plasticity in the hippocampus. Chronic treatment has been shown to decrease long-term potentiation in the dentate gyrus of rats, indicating a potential impact on learning and memory processes (Pavlides, Watanabe, & McEwen, 1993).

Effects on Muscle Protein Turnover

In skeletal muscle, corticosterone influences protein turnover. It significantly suppresses protein synthesis in muscle, which has implications for muscle growth and maintenance (Odedra & Millward, 1982).

Influence on the Human Immunome

Systemically administered corticosteroids, like hydrocortisone, significantly impact the human immunome. Corticosteroids cause a decline in specific B and T cell subsets, modulating immune responses in humans (Olnes et al., 2016).

Social Behavior in Animals

Corticosterone influences social behaviors in animals, such as aggression and courtship. Its effects are complex and not solely mediated through changes in other hormones like testosterone (DeNardo & Licht, 1993).

Neuropsychiatric Functioning

The administration of corticosteroids, including corticosterone, can impact neuropsychiatric functioning. This is particularly evident in scenarios involving acute stress or trauma, affecting cognitive and psychological outcomes (Zohar et al., 2011).

Safety And Hazards

Corticosterone may cause an allergic skin reaction. It is advised to avoid breathing its mist, gas, or vapors and avoid contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Research on corticosterone continues to be very active. It has been associated with the pathophysiology of depression and has profound effects on a wide spectrum of behavioral and neurobiological processes . Future research may focus on understanding the cell-specific effects of corticosterone and its role in various disease states .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022474
Record name Corticosterone
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Corticosterone
Source Human Metabolome Database (HMDB)
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Solubility

0.199 mg/mL
Record name Corticosterone
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Product Name

Corticosterone

CAS RN

50-22-6
Record name Corticosterone
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Record name Corticosterone
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Record name CORTICOSTERONE
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Record name Corticosterone
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Record name CORTICOSTERONE
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Record name Corticosterone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

179 °C
Record name Corticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409,000
Citations
RE Peterson, CE Pierce - The Journal of Clinical …, 1960 - Am Soc Clin Investig
… that of the corticosterone (17, 18). Unlike cortisol, little is known about the rates of secretion of … corticosterone using corticosterone, corticosterone-4-C14, and H3labeled corticosterone.1 …
Number of citations: 149 www.jci.org
JF Cockrem - Journal of Ornithology, 2007 - Springer
… Individual corticosterone and behaviour … corticosterone stress responses, whilst birds with reactive personalities have relatively passive behavioural responses and large corticosterone …
Number of citations: 517 link.springer.com
MF Dallman, SF Akana, AM Strack… - Annals of the New …, 2004 - Wiley Online Library
… by corticosterone in adrenalectomized rats, we infused ∼100 ng/day corticosterone or saline … ; we also tested the effects of the central corticosterone on responsivity to acute restraint.47 …
Number of citations: 210 nyaspubs.onlinelibrary.wiley.com
E Möstl, S Rettenbacher… - Annals of the New York …, 2005 - Wiley Online Library
… adrenal glands are cortisol and corticosterone, the latter dominating in … corticosterone concentrations in birds are also subjected to diurnal and annual rhythms,2, 7, 8 and corticosterone …
Number of citations: 316 nyaspubs.onlinelibrary.wiley.com
J Reul, ER Kloet - Endocrinology, 1985 - academic.oup.com
Two receptor systems for corticosterone (CORT) can be distinguished in rat brain: mineralocorticoidlike or CORT receptors (CR) and glucocorticoid receptors (GR). The …
Number of citations: 185 academic.oup.com
RH Silber, RD Busch, R Oslapas - Clinical Chemistry, 1958 - academic.oup.com
A simplified fluorometric procedure for corticosterone or hydrocortisone has been described. In spite of certain specificity limitations, it has practical applications for the estimation of …
Number of citations: 839 academic.oup.com
LM Romero, JM Reed - Comparative Biochemistry and Physiology Part A …, 2005 - Elsevier
… in corticosterone titers within 3 min of capture. In six of the 14 data sets, corticosterone titers … In all seven of the cases showing an increase before 3 min, however, corticosterone titers …
Number of citations: 091 www.sciencedirect.com
H Karst, S Berger, G Erdmann… - Proceedings of the …, 2010 - National Acad Sciences
… corticosterone application (H; baseline in thin bars, the situation during corticosterone … lines represent the Gaussian fits before and during corticosterone application, respectively). …
Number of citations: 362 www.pnas.org
SJ Henning - American Journal of Physiology …, 1978 - journals.physiology.org
… corticosterone. Assay of jejunal lactase and sucrase in the same animals that were used for … corticosterone studies showed that the ontogenic rise of both total and free corticosterone …
Number of citations: 559 journals.physiology.org
CG Sims, RL Holberton - General and comparative endocrinology, 2000 - Elsevier
… corticosterone concentrations similar to 30-min samples taken from adults. These results indicate that, while young birds do not normally show the corticosterone … of the corticosterone …
Number of citations: 169 www.sciencedirect.com

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